4-epi-Dolutegravir
Overview
Description
4-epi-Dolutegravir is a stereoisomer of Dolutegravir, an integrase strand transfer inhibitor used in the treatment of HIV-1 infections. Dolutegravir is known for its high efficacy and low resistance profile, making it a preferred choice in antiretroviral therapy. The “4-epi” prefix indicates a specific stereochemical configuration at the fourth carbon atom, which can significantly influence the compound’s biological activity and pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-epi-Dolutegravir involves several steps, starting from a benzyl-protected pyran. The process includes six chemical transformations using continuous flow reactors, which significantly reduce the overall reaction time from 34.5 hours in batch processing to just 14.5 minutes . The key steps involve constructing a pyridone ring, cyclizing it with 3-®-amino-1-butanol, and performing four sequential chemical reactions to form the desired product .
Industrial Production Methods
Industrial production of this compound can leverage continuous flow chemistry to enhance efficiency and yield. This method allows for the telescoping of multiple steps, reducing the need for intermediate purification and minimizing waste . The use of continuous flow reactors also improves reaction selectivity and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-epi-Dolutegravir undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often involves nucleophilic or electrophilic reagents under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of functional groups with new substituents.
Scientific Research Applications
4-epi-Dolutegravir has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study stereochemical effects on reaction mechanisms and product distribution.
Biology: Investigated for its potential to inhibit various biological pathways, including those involved in viral replication.
Industry: Utilized in the development of new pharmaceuticals and chemical processes, leveraging its unique stereochemical properties.
Mechanism of Action
4-epi-Dolutegravir exerts its effects by inhibiting the HIV-1 integrase enzyme, which is crucial for the integration of viral DNA into the host genome. It binds to the active site of the integrase enzyme, blocking the strand transfer step of retroviral DNA integration . This inhibition prevents the replication of the virus, thereby reducing the viral load in patients.
Comparison with Similar Compounds
Similar Compounds
Dolutegravir: The parent compound, widely used in HIV treatment.
Raltegravir: Another integrase inhibitor, but with a different resistance profile.
Elvitegravir: Requires pharmacologic boosting and has a higher propensity for drug-drug interactions.
Bictegravir: Similar efficacy but co-formulated with different nucleoside reverse transcriptase inhibitors.
Cabotegravir: Available as a long-acting injectable formulation
Uniqueness
4-epi-Dolutegravir is unique due to its specific stereochemical configuration, which can influence its binding affinity, efficacy, and resistance profile. This makes it a valuable compound for studying the effects of stereochemistry on drug action and for developing new therapeutic agents with improved properties.
Properties
IUPAC Name |
(3S,7S)-N-[(2,4-difluorophenyl)methyl]-11-hydroxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3O5/c1-10-4-5-30-15-9-24-8-13(17(26)18(27)16(24)20(29)25(10)15)19(28)23-7-11-2-3-12(21)6-14(11)22/h2-3,6,8,10,15,27H,4-5,7,9H2,1H3,(H,23,28)/t10-,15-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWKPHLQXYSBKR-BONVTDFDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1357289-37-2 | |
Record name | Dolutegravir S,S-isomer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1357289372 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DOLUTEGRAVIR S,S-ISOMER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FGD6SPP2VH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.